![molecular formula C10H11ClO2 B8133166 7-Methylchroman-4-one HCl](/img/structure/B8133166.png)
7-Methylchroman-4-one HCl
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Overview
Description
7-Methylchroman-4-one HCl, also known as ®-7-Methylchroman-4-amine hydrochloride, is a compound with the molecular formula C10H14ClNO . It is a derivative of the chroman-4-one family, which is a privileged structure in heterocyclic chemistry and drug discovery .
Synthesis Analysis
The synthesis of chroman-4-one derivatives has been extensively studied. For instance, a new isochroman-4-one derivative was synthesized from the water-soluble fraction of Musa sapientum L., and its structure was confirmed through spectroscopic evidence . Another study reported the synthesis of 3-cyano-3-methyl-7-methoxychroman-4-one, along with an “abnormal” product during isomerization and alkylation processes .Molecular Structure Analysis
The molecular structure of chroman-4-one derivatives has been elucidated using various spectroscopic techniques. For example, the structure of a new isochroman-4-one derivative was determined by spectroscopic methods. In another study, density functional theory (DFT) calculations were used to investigate the optimized geometry, intermolecular hydrogen bonding, and vibrational wavenumbers of 7-amino-2-methylchromone, a related compound.Chemical Reactions Analysis
Chroman-4-one derivatives undergo a variety of chemical reactions. The synthesis of these compounds often involves isomerization, alkylation, and oxidation reactions. For instance, an abnormal product was obtained during the isomerization of a chroman-4-one derivative, which was then characterized.Mechanism of Action
While the exact mechanism of action for 7-Methylchroman-4-one HCl is not specified in the retrieved papers, chroman-4-one derivatives are known to exhibit a wide range of pharmacological activities . For instance, some isolated compounds exhibited good antidiabetic effect by inhibition of DGAT, PTP1B and α-glucosidase .
Safety and Hazards
Future Directions
Due to the significant biological activities of chroman-4-one derivatives, more studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs . Considering the versatility of chromanone, it is expected to play a crucial role in drug designing and development .
properties
IUPAC Name |
7-methyl-2,3-dihydrochromen-4-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O2.ClH/c1-7-2-3-8-9(11)4-5-12-10(8)6-7;/h2-3,6H,4-5H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIBFTCPEXQFUFP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=O)CCO2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Methylchroman-4-one hydrochloride |
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